Product packaging for (-)-Vinigrol(Cat. No.:CAS No. 111025-83-3)

(-)-Vinigrol

Cat. No.: B1683060
CAS No.: 111025-83-3
M. Wt: 322.5 g/mol
InChI Key: WVVCBUGDSFLEHX-SBNBNJMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Product Chemistry

Natural products, including diterpenoids like vinigrol, are a rich source of potential therapeutic agents and provide inspiration for the development of new synthetic methodologies. Their intricate structures often pose significant challenges for chemists, driving innovation in synthetic strategy and technique. Vinigrol's unique framework and biological profile have positioned it as a notable target in natural product total synthesis. nih.govsciengine.com

The Unique Structural Architecture of Vinigrol

Vinigrol possesses a highly rigid and compact 1,5-butanodecahydronaphthalene core. researchgate.net Its structure is characterized by an unusual cis-decalin ring system bridged by an eight-membered ring, featuring eight contiguous stereocenters. rsc.orgtandfonline.com This strained bicyclo[5.3.1]undecane ring system is a rare motif in natural products, sharing a degree of structural similarity with the well-known terpene taxol. researchgate.net The complexity and density of stereocenters within this unique tricyclic system contribute significantly to the synthetic challenge it presents. nih.gov

Here is a summary of key structural features of Vinigrol:

Structural FeatureDescription
Carbon SkeletonDiterpenoid (C20)
Core Ring System1,5-butanodecahydronaphthalene
Ring Fusioncis-decalin
Bridging RingEight-membered ring
StereocentersEight contiguous stereocenters
Notable MotifStrained bicyclo[5.3.1]undecane ring system

Historical Overview of Academic Research Interest in Vinigrol

Vinigrol was first isolated and reported by Hashimoto and co-workers in 1987 from the fungal strain Virgaria nigra F-5408. researchgate.netrsc.orgtandfonline.com The initial reports highlighted its antihypertensive and platelet aggregation inhibitory properties, which immediately sparked interest within the synthetic chemistry community. rsc.orgsciengine.commsu.edupku.edu.cn Despite its isolation in 1987, the first total synthesis of racemic vinigrol was not achieved until over two decades later in 2009 by Baran and co-workers. researchgate.netrsc.orgsciengine.comnih.gov This significant time gap underscores the considerable synthetic challenges posed by vinigrol's structure. rsc.org Numerous research groups attempted the synthesis of vinigrol using various approaches before the first successful total synthesis. tandfonline.comsciengine.com These efforts involved exploring different strategies, including Diels-Alder reactions, anionic oxy-Cope rearrangements, and ring-closing metathesis, highlighting the difficulty in constructing the complex ring system and controlling the multiple stereocenters. rsc.orgnih.gov The pursuit of both racemic and enantioselective total syntheses has continued, with notable contributions from research groups such as Njardarson, Luo, and others, further demonstrating the enduring academic interest in this challenging molecule. sciengine.compku.edu.cnchemistryviews.orgresearchgate.netacs.org

Here is a table summarizing key milestones in Vinigrol research:

YearEventResearchers/GroupSignificanceSource Organism
1987Isolation and Structural ElucidationHashimoto and co-workersFirst isolation from Virgaria nigra F-5408. researchgate.netrsc.orgtandfonline.comVirgaria nigra F-5408
1988Initial Biological Activity StudiesAndo and co-workersReported antihypertensive and platelet aggregation inhibition. tandfonline.comsciengine.commsu.edupku.edu.cnVirgaria nigra F-5408
2009First Total Synthesis (Racemic)Baran and co-workersLandmark achievement in vinigrol synthesis. researchgate.netrsc.orgsciengine.comnih.govN/A (Synthetic)
2013Second Total Synthesis (Racemic)Njardarson and co-workersDeveloped alternative synthetic strategies. sciengine.comN/A (Synthetic)
2019First Asymmetric Total SynthesisLuo and co-workersAchieved enantioselective synthesis. sciengine.compku.edu.cnchemistryviews.orgN/A (Synthetic)
2019Second Asymmetric Total SynthesisLi and co-workersDeveloped a concise asymmetric route. researchgate.netsciengine.comorganic-chemistry.orgN/A (Synthetic)
2023Identification of Protein Target (PDI)Wang and collaboratorsElucidated a mechanism of action for TNF-α antagonism. cas.cnN/A (Biological Study)

Vinigrol is a complex diterpenoid natural product that has attracted significant attention from the synthetic chemistry community due to its unique structural features and promising biological activities. Its intricate architecture, characterized by a tricyclic ring system and numerous contiguous stereocenters, presented substantial challenges for early synthetic efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O3 B1683060 (-)-Vinigrol CAS No. 111025-83-3

Properties

CAS No.

111025-83-3

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1S,2R,5S,6R,9R,10R,13S,14S)-12-(hydroxymethyl)-2,6-dimethyl-9-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol

InChI

InChI=1S/C20H34O3/c1-11(2)15-7-5-12(3)16-8-6-13(4)20(23)17(15)9-14(10-21)19(22)18(16)20/h9,11-13,15-19,21-23H,5-8,10H2,1-4H3/t12-,13-,15-,16+,17+,18+,19-,20+/m1/s1

InChI Key

WVVCBUGDSFLEHX-SBNBNJMHSA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H]2CC[C@H]([C@@]3([C@H]1C=C([C@H]([C@H]23)O)CO)O)C)C(C)C

Canonical SMILES

CC1CCC(C2CCC(C3(C1C=C(C(C23)O)CO)O)C)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vinigrol;  Antibiotic FR 900478

Origin of Product

United States

Origin and Advanced Structural Characterization of Vinigrol

Discovery and Fungal Source Identification

Vinigrol was first isolated in 1987 by Ando and co-workers at the Fujisawa Pharmaceutical Company in Japan. rsc.orgthieme-connect.comdur.ac.uksciengine.comtandfonline.commsu.edu The compound was discovered in the culture broth of the fungal strain Virgaria nigra F-5408, which was found at the foot of Mount Aso in Kumamoto Prefecture, Japan. tandfonline.commsu.edu Initial isolation involved solvent extraction followed by repeated silica (B1680970) gel chromatography. tandfonline.com Approximately 445 milligrams of vinigrol were isolated from 140 liters of fermentation broth. dur.ac.uk

Challenges in Elucidating the Molecular Framework

The molecular structure revealed an unprecedented architecture featuring a cis-decalin ring system bridged by an eight-membered ring. rsc.orgthieme-connect.comtandfonline.combiorxiv.orgpku.edu.cn This unique 6-6-8 tricyclic ring system, with an axial four-carbon bridge connecting the two cyclohexyl rings, distinguishes vinigrol among natural products. biorxiv.orgpku.edu.cnnih.govuga.edu

Stereochemical Complexity and Determination of Contiguous Stereocenters

A significant aspect of vinigrol's complexity lies in its stereochemistry. The molecule contains eight contiguous stereocenters. rsc.orgthieme-connect.combiorxiv.orguga.edupitt.eduscispace.com The determination of the relative configuration of these stereocenters was a critical part of the structural elucidation. Analysis of ¹H NMR data contributed to establishing the relative configuration at certain positions, such as C-4. tandfonline.com The absolute configuration and the arrangement of these stereocenters were ultimately determined through a combination of techniques, including X-ray crystallography, ¹H NMR, and CD (Circular Dichroism) spectroscopy. pitt.edu The presence of these multiple adjacent stereocenters, coupled with the strained ring system, makes vinigrol a formidable target for chemical synthesis. biorxiv.orgpku.edu.cnuga.edu

Research findings related to structural characterization:

TechniquePurposeKey FindingSource
Chemical DerivatizationInitial structural investigationNot fully successful in determining complete structure. tandfonline.commsu.edu tandfonline.commsu.edu
Spectroscopic MethodsInitial structural investigation (IR, MS, NMR)Not fully successful in determining complete structure. tandfonline.commsu.edu tandfonline.commsu.edu
X-ray Crystal AnalysisDefinitive structural determinationElucidated the tricyclic 6-6-8 ring system and cis-decalin core. rsc.orgthieme-connect.comtandfonline.combiorxiv.orgpku.edu.cn rsc.orgthieme-connect.comtandfonline.combiorxiv.orgpku.edu.cn
¹H NMR Data AnalysisDetermination of relative configurationContributed to establishing relative configuration at specific centers (e.g., C-4). tandfonline.com tandfonline.com
CD SpectroscopyDetermination of absolute configurationUsed in combination with other methods to determine absolute configuration. pitt.edu pitt.edu

Biosynthetic Pathways of Vinigrol

Identification of Key Biosynthetic Gene Clusters

Research has led to the identification of a minimal gene cluster responsible for the biosynthesis of (-)-vinigrol. uni.luguidetopharmacology.orgnih.gov This gene cluster contains the genetic information necessary for the core enzymatic machinery involved in vinigrol production. The identification of this cluster provides a genetic basis for understanding how Virgaria nigra synthesizes this specific diterpenoid.

Enzymatic Catalysis in Vinigrol Formation

The biosynthesis of vinigrol is primarily mediated by the action of two key enzymes encoded within the identified gene cluster: a diterpene cyclase designated VniA and a cytochrome P450 enzyme designated VniB. wikipedia.orglipidmaps.orguni.luguidetopharmacology.orgnih.gov These enzymes catalyze distinct, yet sequential, steps in the biosynthetic route.

Diterpene Cyclase (VniA)-Mediated Transformations

VniA is characterized as a noncanonical terpene synthase. uni.lu Its crucial role in vinigrol biosynthesis is the cyclization of the linear precursor, geranylgeranyl diphosphate (B83284) (GGPP). wikipedia.orglipidmaps.orguni.luguidetopharmacology.orgnih.gov This enzymatic transformation by VniA generates the foundational, unusual vinigrol-type diterpene skeleton. uni.luguidetopharmacology.orgnih.gov This cyclization step is the initial committed step in defining the unique structural core of vinigrol.

Cytochrome P450 (VniB)-Catalyzed Oxidations

Following the cyclization catalyzed by VniA, the vinigrol-type diterpene skeleton undergoes further modifications primarily mediated by VniB. VniB is a cytochrome P450 enzyme that catalyzes iterative allylic C(sp³)-H oxidation reactions on the cyclized intermediate. wikipedia.orglipidmaps.orguni.luguidetopharmacology.orgnih.gov These oxidative steps introduce hydroxyl groups and potentially other oxygenations at specific positions on the diterpene scaffold, contributing to the final functionalization and complexity of the vinigrol molecule.

Proposed Biosynthetic Cascade from Geranylgeranyl Diphosphate

Based on the identified enzymes and their characterized activities, a proposed biosynthetic cascade for this compound from geranylgeranyl diphosphate (GGPP) has been established. The pathway initiates with the cyclization of GGPP, catalyzed by the diterpene cyclase VniA, to yield the core vinigrol-type diterpene skeleton. wikipedia.orglipidmaps.orguni.luguidetopharmacology.orgnih.gov Subsequently, the cytochrome P450 VniB performs iterative oxidations at allylic carbon centers on this skeleton, leading to the formation of this compound. wikipedia.orglipidmaps.orguni.luguidetopharmacology.orgnih.gov This represents a concise, three-step enzymatic process from the universal diterpene precursor. uni.luguidetopharmacology.orgnih.gov

Genome Mining for Novel Vinigrol-Type Diterpene Skeletons

Further genome mining investigations have been conducted to explore other potential fungal sources that may produce vinigrol or related vinigrol-type diterpene skeletons. uni.luguidetopharmacology.orgnih.gov These studies aim to uncover novel enzymes and pathways involved in the biosynthesis of this rare class of diterpenoids. Examples of fungal strains identified through genome mining as potentially harboring gene clusters for vinigrol or its analogues include Xylariaceae sp. AK1471 (FBGC00800) and Daldinia grandis CBS 114736 (FBGC00799), both of which contain genes for a terpene cyclase (VniA) and a PPPS (Prenyltransferase-like Protein or related enzyme). Such genome mining efforts are valuable for discovering new natural products and understanding the diversity of diterpene biosynthesis in fungi.

Chemical Synthesis Methodologies of Vinigrol

Historical Challenges in Total Synthesis

The complexity of vinigrol's structure, particularly its bridged tricyclic core and multiple stereocenters, posed substantial hurdles for early synthetic endeavors rsc.orgnih.gov.

Early Unsuccessful Synthetic Approaches

Prior to the first successful total synthesis in 2009, several research groups attempted to construct the vinigrol framework using various strategies, but these efforts did not result in the complete synthesis of the natural product rsc.org. Attempts by groups such as Paquette, Fallis, Njardarson, and Hanna encountered difficulties in key bond-forming or ring-closing steps rsc.org.

Difficulties in Constructing the Bridged Tricyclic Core Architecture

A major challenge in vinigrol synthesis lies in the construction of its unprecedented decahydro-1,5-butanonaphthalene ring system, which consists of a cis-decalin bridged by an eight-membered ring udel.edunih.govnih.gov. Early attempts to form the bridging eight-membered ring from a pre-existing cis-decalin framework proved particularly difficult udel.edu. For instance, Paquette's attempts using an anionic oxy-Cope rearrangement to create a decorated decalin system were unsuccessful in the final closure of the eight-membered ring rsc.org. Similarly, a ring-closing metathesis strategy using Grubbs catalyst also failed to deliver the desired eight-membered ring rsc.org. Computational studies on related model compounds indicated an unfavorable equilibrium for conformers required for ring closure via certain intramolecular reactions udel.edu.

Control over Multiple Contiguous Stereocenters

Vinigrol possesses eight contiguous stereocenters, and achieving precise stereochemical control during the construction of the polycyclic framework was a significant challenge rsc.orgsciengine.comuga.eduuniv-amu.frnih.govnih.gov. The congested nature of the molecule meant that introducing functional groups and forming new bonds with the correct relative and absolute stereochemistry required highly selective transformations nih.govnih.gov. Non-directed reactions often led to undesired epimers, necessitating the development of substrate-controlled or directed methodologies nih.gov. For example, installing the C8-methyl stereocenter proved challenging, with classical heterogeneous hydrogenation conditions yielding the undesired C8-epimer; this was eventually overcome using iridium-catalyzed directed hydrogenation nih.gov.

Retrosynthetic Strategies Employed in Vinigrol Synthesis

The unique structural features of vinigrol led to varied retrosynthetic analyses rsc.org. Successful strategies focused on efficiently assembling the complex polycyclic framework and controlling the stereochemistry.

Disconnection Approaches for the Polycyclic Framework

Retrosynthetic strategies for vinigrol have often involved disconnecting the molecule into simpler, more readily accessible precursors nih.govudel.eduscitepress.org. Common approaches include disconnections that break down the polycyclic system, such as Diels-Alder reactions, fragmentation reactions, and intramolecular cyclizations nih.govudel.edunih.govacs.org.

One successful strategy employed by the Baran group utilized two challenging Diels-Alder reactions to build a significant portion of the cyclic core, followed by a Grob fragmentation as a key step to furnish the tricyclic vinigrol core rsc.orguniv-amu.frudel.edunih.govmsu.edu. The Grob fragmentation was envisioned to create the eight-membered ring from a more accessible tetracyclic system udel.edu.

Another approach by the Njardarson group involved an oxidative dearomatization/intramolecular Diels-Alder reaction and a cascade Heck cyclization to construct the carbocyclic core, followed by a fragmentation step to unravel the bridged bicyclic architecture nih.govpku.edu.cnresearchgate.netrsc.org.

More recent asymmetric syntheses have explored strategies involving macrocyclic stereocontrol and transannular Diels-Alder reactions or type II intramolecular [5+2] cycloadditions followed by ring-contraction cascades to build the core pku.edu.cnacs.orgresearchgate.net.

Design of Stereocontrol Elements in Retrosynthesis

Control over the eight contiguous stereocenters was paramount in designing successful synthetic routes rsc.orgsciengine.comuniv-amu.frnih.govnih.gov. Retrosynthetic planning incorporated elements to dictate the stereochemical outcome of key transformations. This included the use of substrate control, where the existing stereochemistry and rigid framework of intermediates directed the approach of incoming reagents nih.govnih.govacs.org. Directed reactions, such as directed hydrogenations, were also crucial for setting specific stereocenters nih.govnih.gov.

In some strategies, the inherent conformational bias of intermediate ring systems, such as an eight-membered ring used as a starting material, was exploited to control the stereoselectivity of subsequent functionalizations rsc.org. The use of specific catalysts, such as iridium catalysts for directed hydrogenation, was also designed into the retrosynthesis to achieve the desired stereochemical outcomes nih.govnih.gov. The Baran synthesis, for example, achieved nearly complete stereocontrol over all eight stereocenters nih.govmsu.edu.

Research findings from various synthetic efforts highlight the yields and conditions for key steps aimed at building the core and controlling stereochemistry.

Synthetic Strategy / Key StepYield (%)NotesSource
Baran: Intermolecular Diels-Alder65Diastereomeric ratio ≈ 2:1 (unoptimized) msu.edu
Baran: Intramolecular Diels-Alder87Based on recovered starting material msu.edu
Baran: Grob Fragmentation (Mesylation & KHMDS treatment)85Over 2 steps nih.gov
Njardarson: Oxidative Dearomatization/Intramolecular Diels-AlderHighYields of cycloadduct reported nih.govrsc.org
Njardarson: Heck Cyclization Cascade-Afforded carbocyclic core in 2 steps from precursor; 11% isomerized product observed nih.gov
Njardarson: Iridium-catalyzed Directed Hydrogenation-Solved the problem of obtaining the undesired C8-epimer with classical methods nih.govnih.gov
Luo: Transannular Diels-Alder reaction-Key step in asymmetric synthesis pku.edu.cnresearchgate.net
Luo: Type II intramolecular [5+2] cycloaddition-Efficiently synthesized the 1,5-butanodecahydronaphthalene core followed by ring contraction cascade acs.orgresearchgate.net

The evolution of synthetic strategies, from early unsuccessful attempts to the first total synthesis and subsequent asymmetric routes, demonstrates the ingenuity required to overcome the significant challenges posed by vinigrol's unique structure rsc.orgsciengine.compku.edu.cnnih.gov.

Landmark Total Syntheses

The total synthesis of vinigrol has been a formidable challenge, with several groups reporting successful routes since the first total synthesis in 2009. sciengine.comuga.edu

The Njardarson group reported another elegant total synthesis of racemic vinigrol in 2013, employing a strategic oxidative dearomatization/intramolecular Diels-Alder reaction and a late-stage fragmentation step. sciengine.comresearchgate.netnih.gov Their strategy involved the oxidative dearomatization of a phenol (B47542) derivative, followed by an intramolecular Diels-Alder cycloaddition to form the cis-decalin core. nih.govthieme-connect.comacs.org A palladium-catalyzed cyclization cascade was then utilized to construct the tetracyclic pre-fragmentation core. nih.govresearchgate.netresearchgate.net The vinigrol core was then unraveled by a fragmentation reaction. nih.govresearchgate.net The synthesis highlighted the power of oxidative dearomatization in rapidly generating molecular complexity. nih.gov

The Barriault group pursued several creative approaches towards vinigrol, culminating in a formal synthesis in 2012. nih.govresearchgate.net Their strategies often focused on employing ingenious pericyclic cascade reactions to assemble the carbocyclic core. nih.govthebarriaultlab.comresearchgate.netdur.ac.uk Early approaches explored Diels-Alder reactions and Claisen rearrangements. nih.gov A notable formal synthesis involved a type II intramolecular Diels-Alder reaction to forge the vinigrol carbocyclic core. researchgate.netpku.edu.cn While their approaches successfully constructed the core, further steps were required to reach the final vinigrol structure. pku.edu.cn

The Li group reported an asymmetric total synthesis of (−)-vinigrol in 2019, developing a new strategy that involved a type II intramolecular [5+2] cycloaddition followed by a unique ring-contraction cascade. researchgate.netchemistryviews.orgsciencechina.cnliyunblog.comnih.govfigshare.com This linear sequence of 15 steps (14 steps from chloro-dihydrocarvone) did not require protecting groups. researchgate.netchemistryviews.orgnih.govfigshare.com The type II intramolecular [5+2] cycloaddition was a key step in constructing the synthetically challenging 1,5-butanodecahydronaphthalene core, representing a notable application of this reaction in natural product synthesis. researchgate.netchemistryviews.orgnih.gov

Asymmetric Total Synthesis by the Li Group

Key Synthetic Reactions and Methodological Innovations

The total syntheses of vinigrol have relied on and inspired several key synthetic reactions and methodological innovations.

Reaction TypeDescriptionApplication in Vinigrol SynthesisRelevant Groups
Diels-Alder Reaction (Intermolecular & Intramolecular)A cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile).Used by multiple groups for constructing cyclohexene (B86901) rings and the core decalin structure. nih.govsciengine.comresearchgate.netpku.edu.cnthieme-connect.comacs.orgresearchgate.netsciencechina.cnBaran, Barriault, Njardarson, Luo
Grob FragmentationA fragmentation reaction involving a 1,4-elimination.Employed by the Baran group to unravel the bridged bicyclic architecture of the vinigrol core. nih.govsciengine.comresearchgate.netresearchgate.netBaran
Oxidative DearomatizationOxidation of an aromatic ring to a non-aromatic quinoidal system.A strategic step in the Njardarson synthesis to generate a reactive intermediate for subsequent cycloaddition. nih.govthieme-connect.comacs.orgresearchgate.netresearchgate.netthieme-connect.comNjardarson
Pericyclic CascadesA sequence of pericyclic reactions occurring in a single process.Explored by the Barriault group for the efficient construction of carbocyclic frameworks. nih.govthebarriaultlab.comresearchgate.netdur.ac.ukBarriault
Type II Intramolecular [5+2] CycloadditionAn intramolecular cycloaddition reaction involving a 5-atom and a 2-atom pi system.A key strategy in the Li group's asymmetric synthesis for constructing the 1,5-butanodecahydronaphthalene core. researchgate.netchemistryviews.orgsciencechina.cnnih.govfigshare.comLi
Transannular Diels-Alder ReactionAn intramolecular Diels-Alder reaction occurring across a ring.Utilized by the Luo group to directly assemble the 6-6-8 tricyclic system of vinigrol from a macrocyclic precursor. pku.edu.cnsciencechina.cnchemistryviews.orgnih.govLuo
Palladium-Catalyzed Cyclization CascadeA sequence of cyclization reactions catalyzed by palladium.Employed in the Njardarson synthesis to construct the tetracyclic core after the oxidative dearomatization/Diels-Alder sequence. nih.govresearchgate.netresearchgate.netthieme-connect.comNjardarson
Ring Contraction CascadeA sequence of reactions resulting in the decrease in size of a ring system.Followed the type II intramolecular [5+2] cycloaddition in the Li group's synthesis to form the vinigrol core. researchgate.netchemistryviews.orgnih.govLi
Substrate ControlThe use of inherent structural features of a molecule to dictate the stereochemical outcome of a reaction.A recurring theme in vinigrol synthesis for installing the numerous contiguous stereocenters. nih.govresearchgate.netresearchgate.netBaran, Njardarson, Li, Luo
Use of Trifluoroethyl Ether Protecting GroupA specific protecting group strategy employed in synthesis.Featured in the Njardarson synthesis, influencing selectivity and enabling a novel Grob fragmentation. nih.govresearchgate.netresearchgate.netNjardarson
Scalable SynthesisDevelopment of a synthetic route amenable to producing larger quantities of the target molecule.Achieved by the Luo group, providing over 600 mg of (-)-vinigrol for further studies. pku.edu.cnsciencechina.cnchemistryviews.orgnih.govLuo
Protecting-Group-Free SynthesisA synthetic strategy that avoids the use of temporary protecting groups.A feature of the Li group's asymmetric synthesis, simplifying the synthetic route. researchgate.netchemistryviews.orgsciencechina.cnnih.govfigshare.comLi

These landmark syntheses and the key reactions developed within them highlight the significant advancements in synthetic methodology driven by the challenge of constructing complex natural products like vinigrol.

Diels-Alder Cycloadditions (Intramolecular, Intermolecular, Transannular)

Diels-Alder reactions have been a crucial element in the synthetic strategies towards vinigrol, utilized in both inter- and intramolecular variants to construct cyclic fragments of the molecule pku.edu.cnrsc.orgchemistryviews.orgacs.orgresearchgate.netnih.govorganic-chemistry.orgresearchgate.netrsc.orgnih.govresearchgate.net.

Intermolecular Diels-Alder: In some approaches, intermolecular Diels-Alder reactions have been employed to establish initial bicyclic systems that would later be elaborated into the vinigrol core. For instance, one strategy involved a Diels-Alder union between a diene and an activated alkene to install an initial bicyclic ring system organic-chemistry.org. Another approach utilized a microwave-mediated intermolecular Diels-Alder reaction between a triene and methyl vinyl ketone to construct a key intermediate nih.gov.

Intramolecular Diels-Alder: Intramolecular Diels-Alder reactions have also proven effective for constructing cyclic portions of vinigrol. One notable approach involved a type II intramolecular Diels-Alder reaction of a furan (B31954) derivative, which efficiently constructed a bicyclo[5.4.1]dodecane skeleton chemistryviews.orgacs.orgresearchgate.net. This reaction was highlighted as the first example of an intramolecular [5+2] cycloaddition used to construct eight-membered ring systems in natural product synthesis chemistryviews.orgacs.org. Another intramolecular Diels-Alder strategy involved a triene undergoing a remarkably mild and nearly quantitative cycloaddition to form the vinigrol carbocyclic core nih.gov.

Transannular Diels-Alder: A more recent asymmetric total synthesis of this compound successfully employed a transannular Diels-Alder reaction as a key step chemistryviews.orgacs.org. This approach started from (S)-(-)-limonene and utilized a transannular Diels-Alder reaction to construct the core structure chemistryviews.org.

Grob Fragmentation Strategies for Ring Construction

Grob fragmentation has been strategically employed in vinigrol synthesis, particularly in the Baran group's approach, to unravel a rigid cage-like structure and construct the bridged bicyclic architecture nih.govrsc.orgorganic-chemistry.orgrsc.orgnih.govresearchgate.netnih.gov. This fragmentation allows for the generation of the challenging eight-membered ring system present in vinigrol rsc.orgorganic-chemistry.org. In the Baran synthesis, a key Grob fragmentation was utilized after mesylation and treatment with a base like KHMDS, furnishing a core structure intermediate nih.gov. This strategy effectively addresses the challenge of forming the central eight-membered ring organic-chemistry.org. A notable aspect of this approach is the use of a trifluoroethyl leaving group in the Grob fragmentation, reported as a first of its kind rsc.orgnih.govresearchgate.net.

Intramolecular [5+2] Cycloaddition and Ring-Contraction Cascades

A novel strategy for the asymmetric total synthesis of this compound involved a type II intramolecular [5+2] cycloaddition followed by a unique ring-contraction cascade chemistryviews.orgacs.orgresearchgate.netnih.gov. This approach, developed by the Li group, efficiently constructed the synthetically challenging 1,5-butanodecahydronaphthalene core acs.orgresearchgate.netnih.gov. The intramolecular [5+2] cycloaddition of an oxidopyrylium ylide with an alkene precursor generated a bicyclo[5.4.1]dodecane skeleton chemistryviews.orgacs.org. Subsequently, a ring-contraction sequence, involving oxidation and rearrangement, was utilized to transform this intermediate into the desired vinigrol core chemistryviews.orgorganic-chemistry.org.

Anionic Oxy-Cope Rearrangement Approaches

Anionic oxy-Cope rearrangement has been explored as a method to construct the carbocyclic core of vinigrol, particularly the cis-decalin system and the eight-membered ring rsc.orgnih.govresearchgate.netacs.orgnih.govbaranlab.orgillinois.edu. This pericyclic reaction allows for the formation of a ring system with controlled stereochemistry. In one approach, an anionic oxy-Cope rearrangement of a bicyclic allylic alcohol was used to access a functionalized tricyclic skeleton of vinigrol acs.org. This reaction, facilitated by the highly stereoselective addition of vinyl magnesium chloride to a hydroxy enone, proved remarkably facile in constructing the eight-membered ring and setting the stereochemistry at C12 nih.gov. While some early attempts using thermal oxy-Cope conditions were unsuccessful, the anionic variant in the presence of a base and crown ether in refluxing tetrahydrofuran (B95107) yielded the desired core structure in high yield nih.gov. Despite some successful model studies, attempts to utilize anionic oxy-Cope rearrangement for the final closure of the eight-membered ring in other approaches were not successful rsc.orgpitt.edu.

Ring-Closing Metathesis Studies

Ring-closing metathesis (RCM) has been investigated as a potential strategy for constructing the central eight-membered ring of vinigrol nih.govpitt.eduacs.orgnih.govnih.govdntb.gov.ua. This method involves the intramolecular coupling of two terminal olefins catalyzed by a metal carbene complex, such as Grubbs catalyst nih.govnih.gov. While RCM is a powerful tool for ring formation, attempts to apply it to the synthesis of the vinigrol core have faced challenges. In some studies, candidate substrates for RCM were prepared, but ring closure was not observed; instead, internal olefin migration occurred pitt.edunih.gov. Despite these difficulties, one approach successfully employed a ring-closing metathesis using the Grubbs-Hoveyda second generation catalyst in the presence of benzoquinone to convert a tetraene into a tetracyclic cage containing the pre-fragmented vinigrol carbocyclic core nih.gov. However, other attempts to generate the eight-membered ring via RCM were unsuccessful pitt.eduacs.orgnih.gov.

Claisen Rearrangements in Core Assembly

Claisen rearrangement, a powerful carbon-carbon bond forming pericyclic reaction, has been utilized in approaches towards the vinigrol core nih.govresearchgate.netacs.orgnih.gov. This method can be employed to construct cyclic systems or introduce key functional groups with control over stereochemistry. One strategy involved a sequential hydroxy Diels-Alder/Claisen rearrangement reaction to create the cyclooctane (B165968) ring researchgate.netacs.orgnih.gov. Another approach evaluated a Claisen rearrangement strategy to form the four-carbon decalin-bridge nih.gov. A successful application involved a Johnson-Claisen rearrangement of an allylic alcohol with a cyclohexyl ketal to afford a key ketone intermediate nih.gov. Furthermore, a microwave-heated Claisen rearrangement was successfully used to afford the desired vinigrol carbocyclic core in another route nih.gov.

Oxidative Dearomatization Reactions in Diterpene Synthesis

Oxidative dearomatization reactions have played a significant role in the synthesis of complex molecules, including diterpenes like vinigrol, by generating stereocenters and creating substrates primed for further transformations nih.govresearchgate.netrsc.orgnih.govresearchgate.net. In the context of vinigrol synthesis, an oxidative dearomatization/intramolecular Diels-Alder cycloaddition sequence has served as a cornerstone for several approaches nih.govresearchgate.netrsc.orgnih.govresearchgate.net. This one-pot reaction allows for the rapid construction of complexity, providing the cis-decalin core of vinigrol nih.govresearchgate.netrsc.orgnih.govresearchgate.net. Following the oxidative dearomatization, a subsequent palladium-catalyzed cyclization cascade can be employed to further construct the carbocyclic core researchgate.netresearchgate.net. Efforts have also been directed towards developing asymmetric oxidative dearomatization reactions to access vinigrol enantiomers nih.gov.

Palladium-Catalyzed Cyclization Cascades

Palladium-catalyzed cyclization cascades have emerged as a powerful tool for the efficient construction of complex ring systems found in molecules like vinigrol. This approach leverages the ability of palladium catalysts to mediate sequential carbon-carbon bond formation reactions, often in a single pot, leading to rapid increases in molecular complexity.

In the context of vinigrol synthesis, palladium-catalyzed cyclization cascades have been strategically employed to assemble the challenging carbocyclic core. One notable application involved a tandem 6-exo-trig/6-exo-dig palladium cyclization. This cascade was utilized to construct a pre-fragmentation vinigrol core (e.g., intermediate 230) in a concise two-step sequence starting from an aromatic precursor (e.g., intermediate 228) nih.gov. This highlights the efficiency of palladium catalysis in forming key structural elements of vinigrol.

Another approach utilized a palladium-mediated cyclization cascade to form the complex tetracyclic pre-fragmentation core in only two steps from an achiral resorcinol-based aromatic precursor. . This cascade involved Heck cyclization reactions, successfully overcoming obstacles encountered in radical cyclization attempts to form the tetracyclic core. nih.govnih.govresearchgate.net The mechanistic control offered by palladium catalysis, where initial syn-palladation dictates the desired bond relationship, proved advantageous over radical approaches that faced competing pathways like reduction and hydrogen abstraction. nih.gov

Research findings demonstrate the effectiveness of palladium cyclization cascades in assembling the core structure. For instance, a Heck cyclization cascade successfully afforded the carbocyclic core (intermediate 18) in two steps from a precursor (intermediate 16). nih.gov During this process, a minor amount of an isomerized product with a trisubstituted olefin was also observed, but this did not hinder the subsequent synthetic step. nih.gov

Application of Shapiro Reactions in Functionalization

The Shapiro reaction, a method for converting a ketone or aldehyde to a vinyl anion equivalent via its hydrazone derivative, has been applied in the late-stage functionalization during vinigrol synthesis. This reaction is particularly useful for introducing double bonds and functional groups at specific positions.

In one total synthesis of vinigrol, a Shapiro reaction was employed as a crucial final step. nih.govnih.gov This reaction involved the conversion of a ketone (intermediate 196) to its hydrazone (intermediate 197), which was then subjected to Shapiro reaction conditions using formaldehyde (B43269) as a trapping agent for the vinyl anion. nih.gov This remarkable transformation directly furnished vinigrol without requiring the protection of hydroxyl groups present in the molecule. nih.gov

Another instance of the Shapiro reaction's application is seen in a synthesis where a desired ketone (intermediate 13) was formed through a dihydroxylation/oxidation sequence. organic-chemistry.org Formation of the trisylhydrazone of this ketone, followed by a Shapiro reaction, generated an alkenyl anion that was subsequently trapped with formaldehyde to yield vinigrol. organic-chemistry.org This highlights the Shapiro reaction's utility in introducing the methanol (B129727) sidechain and a double bond late in the synthesis. The Shapiro reaction in this context is proposed to proceed via a trianionic intermediate. nih.govsciengine.combaranlab.org

Hydroboration and Selective Redox Manipulations

Hydroboration, a reaction that adds a boron-hydrogen bond across a carbon-carbon double or triple bond, is a valuable tool for the regioselective and stereoselective introduction of hydroxyl groups after subsequent oxidation. Selective redox manipulations, encompassing oxidation and reduction reactions, are indispensable for adjusting the oxidation states of various functional groups throughout the synthesis of complex molecules like vinigrol.

In the synthesis of vinigrol, hydroboration has been used to functionalize olefinic double bonds. For example, hydroboration of a mono-substituted olefin followed by oxidation of the resulting primary alcohol product with Dess-Martin periodinane afforded an aldehyde intermediate (intermediate 72). nih.gov This sequence demonstrates the use of hydroboration to introduce a hydroxyl group (which is then oxidized) at a specific position on the carbon skeleton.

Selective redox manipulations are pervasive throughout vinigrol synthesis to interconvert functional groups and set crucial stereocenters. Examples include the use of Luche reduction, Swern oxidation, and Dess-Martin periodinane oxidation in various synthetic approaches. nih.gov Directed reductions, such as those mediated by Evans' Me₄NBH(OAc)₃, have been employed to establish the correct stereochemistry of alcohol functionalities. nih.gov Non-directed reductions sometimes yield undesired diastereomers due to steric hindrance. nih.gov

Specific redox sequences have been developed to address the challenging functionalization patterns in vinigrol. For instance, a simple but remarkably selective dihydroxylation/oxidation sequence was used to form a desired ketone with the correct diastereoselectivity. organic-chemistry.org Furthermore, redox manipulations were necessary to "unravel" desired functionality after cycloaddition reactions that introduced groups with the necessary stereochemical relationships but required subsequent adjustments to match the native vinigrol structure. nih.gov The C4, C9, and C12 stereocenters in some syntheses were installed using either reduction or oxidation reactions. researchgate.netresearchgate.netresearchgate.net

Strategies for Minimizing Protecting Group Requirements

Several synthetic approaches to vinigrol have explicitly aimed at minimizing protecting group requirements. One reported asymmetric total synthesis of (−)-vinigrol involved a linear sequence that notably did not require protecting groups. researchgate.netacs.org This highlights the possibility of designing convergent and efficient routes that circumvent the need for temporary functional group protection.

In the Baran total synthesis of racemic vinigrol, a minimal use of protecting group chemistry was a notable aspect of the 23-step route. nih.govbaranlab.org Similarly, a scalable total synthesis of (−)-vinigrol was optimized by minimizing the use of protecting groups. chemistryviews.org

Specific reactions have been developed or utilized that proceed without the need for protecting groups. As mentioned earlier, the final Shapiro reaction in one synthesis delivered vinigrol directly from a ketone precursor without requiring protection of the hydroxyl groups present. nih.gov

While complete elimination of protecting groups can be challenging, strategic choices in synthetic design and the development of chemoselective reactions contribute significantly to minimizing their use, leading to more efficient and practical syntheses of vinigrol. The concept of "protecting group free" synthesis is an active area of discussion in organic chemistry, with the line between functional group interconversion and protecting group usage sometimes debated. pitt.edu

Pharmacological Actions and Molecular Mechanisms of Vinigrol

Modulation of Cellular Signal Transduction Pathways

Vinigrol has been shown to modulate various cellular signal transduction pathways, contributing to its diverse biological activities biosynth.com. Comprehensive investigations using transcriptome-based strategies and bioinformatic analyses have identified "anti-cancer" as a prominent biofunction, alongside previously reported anti-hypertension and anti-clot effects researchgate.netbiorxiv.org. Its intricate mechanism involves interactions with cellular pathways related to inflammation and immune responses biosynth.com.

Interactions with Tumor Necrosis Factor (TNF-α) Signaling

Vinigrol has been identified as a modulator of Tumor Necrosis Factor-alpha (TNF-α) signaling acs.orgresearchgate.net. TNF-α is a pro-inflammatory cytokine playing crucial roles in immunity and cellular homeostasis, and its deregulated signaling is linked to various inflammatory disorders researchgate.net.

Vinigrol as a TNF-α Antagonist

More recent studies have identified vinigrol as a TNF-α antagonist sciengine.compku.edu.cnbaranlab.org. Targeting TNF-α has been an effective therapeutic strategy for inflammatory diseases researchgate.net.

Mechanism of TNFR1 Receptor Shedding via PDI-ADAM17 Module

Research has revealed a specific mechanism by which vinigrol antagonizes TNF-α signaling. Vinigrol targets protein disulfide isomerase (PDI) located on the cell membrane cas.cnnih.gov. Inhibition of PDI by vinigrol activates the protease A disintegrin and metalloprotease 17 (ADAM17) cas.cnnih.gov. This activation subsequently leads to the shedding of the immune receptor TNFR1 from the cell membrane cas.cnnih.gov. This small-molecule-induced receptor shedding effectively blocks the inflammatory response triggered by TNF-α in cells nih.gov. Studies in a collagen-induced rheumatoid arthritis mouse model demonstrated that vinigrol could reduce arthritic scores and joint damage by inducing TNFR1 shedding cas.cnnih.gov. This suggests that targeting the PDI-ADAM17 signaling module to regulate cytokine receptor shedding is a potential therapeutic strategy for autoimmune diseases cas.cnnih.gov.

Research findings related to Vinigrol's interaction with the PDI-ADAM17 module:

Target ProteinMechanism of InteractionDownstream EffectBiological Outcome
Protein Disulfide Isomerase (PDI)Vinigrol binds to the b' domain and inhibits its activities (reduction, oxidation, isomerization, chaperone) cas.cn.Activates ADAM17 protease cas.cnnih.gov.Induces shedding of TNFR1 from cell membrane cas.cnnih.gov.
ADAM17 proteaseActivated by PDI inhibition cas.cnnih.gov.Cleaves TNFR1 from the cell surface cas.cnnih.gov.Blocks TNF-α-induced inflammatory response nih.gov. Reduces arthritic score and joint damage in mouse model cas.cnnih.gov.
TNFR1 ReceptorShedding from cell membrane cas.cnnih.gov.Reduced presence on the cell surface.Antagonizes TNF-α signaling cas.cn.

Activation of Unfolded Protein Response (UPR) Pathways

Vinigrol is also known to activate the Unfolded Protein Response (UPR) researchgate.netbiorxiv.org. The UPR is an adaptive cellular reaction to endoplasmic reticulum (ER) stress, often induced by the accumulation of unfolded or misfolded proteins researchgate.netnih.gov. While the UPR can promote cellular homeostasis, excessive or sustained ER stress can lead to cell death biorxiv.orgnih.gov.

Specific Activation of the PERK/eIF2α Arm of UPR

Mechanistic investigations have revealed that vinigrol's effects, particularly its anti-cancer activity, are mainly mediated through the activation of the PERK/eIF2α arm of the UPR researchgate.netbiorxiv.orgnih.gov. The UPR involves three main signaling branches: PERK, IRE1α, and ATF6 biorxiv.orgnih.govmolbiolcell.org. Studies using gene manipulation techniques like CRISPR/Cas9 have demonstrated that the PERK/eIF2α axis, but not the IRE1α or ATF6 branches, is essential for vinigrol-induced cell death researchgate.netbiorxiv.orgnih.gov. While IRE1α transcript levels may slightly increase upon vinigrol treatment, this does not result in the splicing of XBP1 RNA, leaving the IRE1α pathway inactive biorxiv.org.

Upon activation, PERK phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) biorxiv.orgnih.govnih.gov. Phosphorylation of eIF2α at serine 51 leads to a general attenuation of protein synthesis, which helps reduce the protein load on the ER biorxiv.orgnih.gov. However, this phosphorylation also selectively enhances the translation of certain mRNAs, including that of activating transcription factor 4 (ATF4) biorxiv.orgnih.govnih.gov.

Data illustrating the activation of the PERK/eIF2α arm by Vinigrol:

Pathway ComponentEffect of Vinigrol TreatmentObservationSource
HSPA5/BiP (ER-stress sensor)Increased protein levels biorxiv.org.Time- and dose-dependent increase biorxiv.org. biorxiv.org
PERK pathwayActivated researchgate.netbiorxiv.org.Upregulated genes enriched in PERK-mediated UPR biorxiv.org. researchgate.netbiorxiv.org
eIF2α phosphorylationIncreased phosphorylation at Ser51 biorxiv.orgnih.gov.Leads to attenuation of global protein synthesis and selective ATF4 translation biorxiv.orgnih.gov. biorxiv.orgnih.gov
IRE1α pathwayFunctionally irrelevant to cell death researchgate.netbiorxiv.orgnih.gov.Transcript slightly increases, but XBP1 RNA splicing does not occur biorxiv.org. researchgate.netbiorxiv.orgnih.gov
ATF6 pathwayFunctionally irrelevant to cell death researchgate.netbiorxiv.orgnih.gov.Not essential for vinigrol-induced cell death researchgate.netbiorxiv.orgnih.gov. researchgate.netbiorxiv.orgnih.gov

Role of ATF4 and DDIT3 as Essential Mediators

ATF4, a transcription factor, plays a critical role as a stress-induced regulator orchestrating cellular responses to ER stress researchgate.netnih.govnih.gov. Under sustained ER stress, ATF4 promotes autophagy and transcriptionally activates its target genes, including DNA Damage-Inducible Transcript 3 (DDIT3), also known as CHOP biorxiv.orgnih.govjcancer.org. Both ATF4 and DDIT3 are essential mediators in the process of vinigrol-induced cell death researchgate.netbiorxiv.orgnih.gov. Studies using CRISPR/Cas9-based gene manipulation confirmed the essential contribution of ATF4 and DDIT3 to the cell death process induced by vinigrol researchgate.netbiorxiv.orgnih.gov. Knockdown of either ATF4 or DDIT3 was shown to rescue cell growth when treated with vinigrol at concentrations near its IC50, further supporting their critical role biorxiv.org. DDIT3 is a central mediator of apoptosis associated with ER stress, and various antitumor agents trigger cell death by activating DDIT3 jcancer.org.

Experimental evidence highlighting the role of ATF4 and DDIT3:

MediatorRole in Vinigrol-induced UPRExperimental EvidenceSource
ATF4Selectively translated upon eIF2α phosphorylation; transcriptionally activates DDIT3 biorxiv.orgnih.govnih.gov. Essential mediator of cell death researchgate.netbiorxiv.orgnih.gov.Protein levels sustainably increased upon vinigrol treatment biorxiv.org. Knockdown rescues cell growth biorxiv.org. researchgate.netbiorxiv.orgnih.govnih.govnih.gov
DDIT3Activated by ATF4; contributes to cell death biorxiv.orgnih.govjcancer.org. Essential mediator of cell death researchgate.netbiorxiv.orgnih.gov.Protein levels sustainably increased upon vinigrol treatment biorxiv.org. Knockdown rescues cell growth biorxiv.org. Knockout delays paraptosis nih.gov. researchgate.netbiorxiv.orgnih.govnih.govjcancer.org

Functional Irrelevance of IRE1α and ATF6 Pathways in Vinigrol-Induced Cellular Effects

The unfolded protein response (UPR) is an evolutionarily conserved signaling pathway activated in response to endoplasmic reticulum (ER) stress. biorxiv.orgbiorxiv.org The UPR involves three main branches mediated by the signal transducers PERK, IRE1α, and ATF6. biorxiv.orgresearchgate.netbiorxiv.org Research into Vinigrol's effects on the UPR has revealed that while ER stress is induced, the IRE1α and ATF6 pathways appear to be functionally irrelevant to Vinigrol-induced cell death. biorxiv.orgresearchgate.netresearchgate.netnih.gov Gene ontology and KEGG analysis of RNA-seq data from Vinigrol-treated cells did not show enrichment of ATF6 and IRE1α pathways, despite the upregulation of many ER stress-related genes. biorxiv.orgbiorxiv.org Experimental evidence, including CRISPR/Cas9-mediated knockout of ATF6, further supports that the loss of ATF6 does not significantly affect cell sensitivity to Vinigrol. biorxiv.orgbiorxiv.org Instead, the PERK/eIF2α axis has been identified as the essential pro-death pathway activated by Vinigrol. biorxiv.orgresearchgate.netresearchgate.netnih.gov

Influence on Intracellular Calcium Homeostasis

While the primary focus of recent Vinigrol research has been on ER stress and cell cycle regulation, the influence of Vinigrol on intracellular calcium homeostasis is an area that warrants consideration given the close relationship between ER stress and calcium signaling. researchgate.netmdpi.com ER stress can lead to an imbalance in intracellular Ca2+, which is involved in processes like vacuolation and cell death. researchgate.nettandfonline.com Organelles such as the ER, mitochondria, and lysosomes play crucial roles in regulating intracellular Ca2+ levels through various channels and transporters. mdpi.com Although direct studies explicitly detailing Vinigrol's impact on intracellular calcium homeostasis were not prominently found in the search results, the observed induction of ER stress by Vinigrol suggests a potential, albeit indirect, influence on calcium signaling within the cell. biorxiv.orgresearchgate.netbiorxiv.org Further research is needed to specifically elucidate how Vinigrol affects the intricate mechanisms of intracellular calcium regulation.

Effects on Cellular Proliferation and Cell Cycle Regulation

Vinigrol has been shown to exert significant effects on cellular proliferation and induce cell cycle arrest. biorxiv.orgbiorxiv.org Studies using techniques like EdU/hoechst33342 DNA labeling followed by FACS flow cytometry have demonstrated that Vinigrol treatment leads to a reduction in the proportion of cells in the S phase and a notable increase in the percentage of cells in the G2/M phase, indicating a G2/M cell cycle arrest. biorxiv.orgbiorxiv.org This effect is observed in a dose-dependent manner. biorxiv.orgbiorxiv.org

Induction of DNA Damage Responses

Vinigrol treatment has been linked to the activation of cellular DNA damage responses (DDR). biorxiv.orgbiorxiv.org Western blot analysis has shown that Vinigrol upregulates key proteins involved in the DDR pathway, such as p53 and p21. biorxiv.orgbiorxiv.orgresearchgate.net This suggests that Vinigrol can induce DNA damage or activate the signaling cascades that respond to such damage. biorxiv.orgbiorxiv.org The activation of the classic p53/p21 DDR pathway subsequently contributes to the inactivation of cell cycle checkpoints. biorxiv.orgbiorxiv.org

Mechanisms of Cell Cycle Arrest

The mechanisms by which Vinigrol induces cell cycle arrest involve the modulation of key cell cycle regulators. The upregulation of p53 and p21, as part of the DNA damage response, plays a crucial role. biorxiv.orgbiorxiv.org p21 is a cyclin-dependent kinase (CDK) inhibitor that can block the activity of CDK-cyclin complexes essential for cell cycle progression. biorxiv.orgbiorxiv.org Simultaneously, Vinigrol treatment leads to the inactivation of CDK2, evidenced by increased phosphorylation at its inhibitory site (Thr-14). biorxiv.orgbiorxiv.org Accordingly, the cell cycle regulator cyclin D1 is severely downregulated. biorxiv.orgbiorxiv.org These combined effects on p53, p21, CDK2, and cyclin D1 contribute to blocking DNA replication and preventing cells from progressing through the cell cycle, resulting in the observed G2/M arrest. biorxiv.orgbiorxiv.org

Here is a summary of the effects of Vinigrol on cell cycle regulators:

ProteinEffect of Vinigrol TreatmentImplication for Cell CycleSource
p53UpregulationActivates DDR biorxiv.orgbiorxiv.org
p21UpregulationInhibits CDKs, induces arrest biorxiv.orgbiorxiv.org
CDK2Inactivation (Phosphorylation at Thr-14)Blocks cell cycle progression biorxiv.orgbiorxiv.org
Cyclin D1DownregulationInhibits cell cycle progression biorxiv.orgbiorxiv.org

Computational and Transcriptome-Based Functional Prediction Analyses

Computational and transcriptome-based functional prediction analyses have been instrumental in exploring the potential bioactivities and underlying mechanisms of Vinigrol, particularly given the limited prior comprehensive pharmacological data. biorxiv.orgresearchgate.netresearchgate.netnih.govresearchgate.net Approaches such as the Connectivity Map (CMap), a chemical transcriptome approach, have been applied to predict the biological activities of Vinigrol based on its induced gene expression profiles. biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org

RNA-seq analysis of Vinigrol-treated cells has revealed significant changes in gene expression, with numerous genes being up- or down-regulated. biorxiv.orgbiorxiv.org Gene ontology (GO) enrichment analysis of these differentially expressed genes has pointed towards specific pathways being affected. biorxiv.orgbiorxiv.org For example, GO analysis suggested that many upregulated genes are involved in PERK-mediated ER stress. biorxiv.orgbiorxiv.org

These computational and transcriptome-based methods have not only corroborated experimentally observed effects, such as the induction of ER stress and anti-cancer activity, but have also predicted other potential biofunctions, including anti-hypertension and anti-depression/psychosis, although the mechanisms for these are less characterized. biorxiv.orgresearchgate.netresearchgate.netnih.govresearchgate.net The use of these analyses provides a valuable, unbiased approach to understanding the diverse potential effects of compounds like Vinigrol and guiding further experimental investigations. biorxiv.orgresearchgate.netresearchgate.netresearchgate.net

Derivatization and Structure Activity Relationship Studies of Vinigrol Analogs

Synthetic Approaches to Vinigrol Derivatives

The synthesis of vinigrol derivatives is closely linked to the strategies developed for the total synthesis of the parent compound. The challenging nature of the vinigrol core necessitates sophisticated synthetic methodologies. Several research groups have contributed to the total and formal syntheses of vinigrol, laying the groundwork for analog preparation. pku.edu.cnnih.gov

Early approaches and total syntheses often involved key steps such as Diels-Alder reactions, Grob fragmentation, anionic oxy-Cope rearrangements, and intramolecular cyclizations to construct the characteristic 6-6-8 ring system. nih.govnih.govacs.orgudel.edu For instance, one strategy employed an oxidative dearomatization/Diels-Alder reaction sequence to build the carbocyclic core. acs.orgnih.gov Another utilized an intramolecular [5+2] cycloaddition followed by a ring-contraction cascade to access the challenging 1,5-butanodecahydronaphthalene core. researchgate.netchemistryviews.org

These synthetic routes, while primarily aimed at accessing vinigrol itself, often provide intermediates that can be diverted or modified to generate derivatives. The ability to synthesize the core structure allows for the introduction of different functional groups or modifications at various positions. For example, some synthetic strategies involve late-stage functionalization steps that could potentially be adapted to install different substituents. pku.edu.cnnih.gov The development of scalable synthetic routes is particularly important for producing sufficient quantities of vinigrol and its analogs for comprehensive biological evaluation and SAR studies. pku.edu.cnfigshare.com

Exploration of Structure-Function Correlations

Structure-Activity Relationship (SAR) studies on vinigrol and its analogs are crucial for understanding the molecular basis of its biological activities, such as its effects on TNF-α signaling and platelet aggregation. pku.edu.cnresearchgate.netcas.cnacs.org While detailed SAR data for a wide range of vinigrol analogs is not extensively reported in the provided search results, the research highlights the importance of this area for future drug development. researchgate.netbiorxiv.org

Studies on related natural products, such as parthenolide (B1678480), a sesquiterpene lactone, provide examples of how structural modifications can impact activity. Preliminary SAR on parthenolide analogs revealed that the configuration of certain double bonds and the stereochemistry of the lactone ring can influence activity against cancer cell lines. researchgate.netacs.org Such findings from related complex natural products suggest that specific functional groups and their spatial arrangement within the vinigrol scaffold are likely critical for its biological interactions.

The identification of protein disulfide isomerase (PDI) as a direct target of vinigrol provides a molecular handle for SAR investigations. cas.cn Understanding how vinigrol binds to the b' domain of PDI and inhibits its enzymatic and chaperone activities can guide the design of analogs with altered affinity or specificity for PDI. cas.cn Modifications to the vinigrol structure could explore the contributions of its hydroxyl groups, isopropyl group, and the unique tricyclic system to PDI binding and subsequent downstream effects, such as the activation of ADAM17 protease and shedding of TNFR1. cas.cn Future SAR studies are expected to systematically explore modifications to different parts of the vinigrol molecule to define the pharmacophore responsible for its activity against targets like PDI and its broader anti-cancer potential. researchgate.netbiorxiv.org

Development of Vinigrol-Inspired Chemical Probes

Chemical probes based on natural products like vinigrol are valuable tools for dissecting biological pathways and identifying molecular targets. cas.cn These probes are typically designed to retain the biological activity of the parent compound while incorporating features that facilitate their detection, immobilization, or interaction with specific biomolecules.

In the case of vinigrol, the identification of PDI as a target was facilitated by the design and synthesis of a bioactive photoaffinity small molecule probe. cas.cn This type of probe contains a photoreactive group that can form a covalent bond with interacting proteins upon irradiation, allowing for the identification of binding partners. Combining such a probe with activity-based protein profiling technology enabled researchers to pinpoint PDI as a potential target of vinigrol. cas.cn

The development of vinigrol-inspired chemical probes can involve modifying the vinigrol structure to incorporate tags for imaging, affinity handles for pull-down experiments, or clickable functionalities for subsequent conjugation. These probes allow researchers to study the distribution of vinigrol within cells or tissues, identify its direct binding partners, and investigate the downstream consequences of its interaction with these targets. The success in using a photoaffinity probe to identify PDI demonstrates the power of this approach in unraveling the mechanism of action of complex natural products like vinigrol. cas.cn Continued development of such probes will be instrumental in further exploring vinigrol's polypharmacology and identifying other potential targets or pathways it modulates.

Future Research Directions in Vinigrol Chemistry and Biology

Advancements in Highly Efficient and Enantioselective Synthesis

Despite several reported total and formal syntheses of vinigrol since the first in 2009, the complexity of its structure necessitates further advancements in synthetic strategies. rsc.orgnih.govpku.edu.cn Future research aims to develop highly efficient and enantioselective routes to access both vinigrol and its analogues. The existing synthetic approaches have often involved numerous steps and faced challenges in controlling stereochemistry and constructing the strained 6-6-8 tricyclic ring system. rsc.orgpku.edu.cn

Future work will likely involve:

Designing novel cascade reactions that rapidly assemble the complex ring system with high stereo- and regioselectivity.

Exploring photocatalysis and electrochemistry to enable more sustainable and efficient bond formations.

Developing new chiral catalysts capable of controlling the challenging stereocenters present in vinigrol.

Synthesizing a wider array of vinigrol analogues with targeted structural modifications to explore structure-activity relationships.

Elucidation of Remaining Biosynthetic Steps and Regulation

While recent studies have begun to shed light on the early steps of vinigrol biosynthesis, the complete pathway and its regulation are not yet fully understood. researchgate.netnih.govresearchgate.net Research has identified a minimal gene cluster encoding a diterpene cyclase (VniA) and a cytochrome P450 (VniB) responsible for the initial cyclization of geranylgeranyl diphosphate (B83284) and subsequent iterative oxidation. researchgate.netnih.govresearchgate.net

Future research in this area will focus on:

Identifying the remaining enzymes and intermediates involved in the later stages of the biosynthetic pathway, including oxygenation and rearrangement steps. uni-konstanz.de

Investigating the regulatory mechanisms that control the expression and activity of the biosynthetic genes.

Utilizing advanced techniques such as stable isotope labeling and metabolomics to trace the pathway intermediates.

Exploring genome mining of Virgaria nigra and related fungal strains to uncover additional genes potentially involved in vinigrol production or the synthesis of related diterpenoids. nih.govresearchgate.netresearchgate.net

Developing genetic engineering strategies to potentially enhance vinigrol production in the native organism or establish heterologous expression systems for sustainable supply.

Comprehensive Characterization of Novel Molecular Targets and Downstream Cellular Events

Although vinigrol has shown diverse biological activities, the precise molecular targets and the subsequent cellular events are still being actively investigated. Recent research has identified protein disulfide isomerase (PDI) on the cell membrane as a direct target of vinigrol. cas.cn Inhibition of PDI by vinigrol activates ADAM17 protease, leading to the shedding of immune receptors like TNFR1 and thus antagonizing TNF-α signaling. cas.cn Furthermore, vinigrol has been shown to activate the PERK/eIF2α arm of the unfolded protein response (UPR), leading to the upregulation of ATF4/DDIT3 and inducing cancer cell death. biorxiv.orgnih.gov

Future research will aim for a more comprehensive understanding by:

Identifying and validating additional molecular targets of vinigrol using advanced proteomic and chemical biology approaches, such as activity-based protein profiling with photoaffinity probes. cas.cn

Delving deeper into the downstream signaling pathways and cellular processes modulated by vinigrol-target interactions.

Investigating the structural basis of vinigrol binding to its targets through techniques like X-ray crystallography or cryo-EM.

Elucidating how vinigrol's activity on targets like PDI and PERK translates into its observed biological effects, such as anti-hypertension, anti-platelet aggregation, and anti-cancer activity. cas.cnbiorxiv.orgnih.gov

Exploring the potential interplay between different signaling pathways activated or inhibited by vinigrol.

Exploration of Diverse Biological Applications Beyond Current Scope

The known biological activities of vinigrol suggest a broader therapeutic potential that warrants further investigation. While its effects on hypertension, platelet aggregation, inflammation, and certain cancers have been noted, many other potential applications remain unexplored. rsc.orgacs.orgbiorxiv.orgnih.gov

Future research will focus on:

Systematically evaluating vinigrol's activity in a wider range of disease models, including other types of cancer, autoimmune diseases beyond rheumatoid arthritis, and infectious diseases. cas.cnbiorxiv.orgnih.gov

Investigating its potential in modulating other immune responses or cellular stress pathways. biorxiv.orgnih.gov

Exploring its structure-activity relationship through the synthesis and testing of diverse analogues to identify compounds with enhanced potency, selectivity, or novel activities. biorxiv.org

Assessing its potential for combination therapy with existing drugs for various diseases.

Investigating its effects on cellular processes such as autophagy, apoptosis (beyond non-apoptotic death observed in some cancer cells), and cellular metabolism. nih.gov

These future research directions in vinigrol chemistry and biology hold significant promise for unlocking the full potential of this intriguing natural product as a source of novel therapeutic agents.

Q & A

Q. What are the primary pharmacological activities reported for Vinigrol?

Vinigrol exhibits antihypertensive and antiplatelet aggregation properties, initially identified through in vivo rat models (oral/IV administration) and platelet inhibition assays (IC50 values: 1.7 × 10⁻⁸ M for adrenaline-induced aggregation in rabbit platelets) . Recent transcriptomic profiling (Connectivity Map) revealed broad-spectrum anticancer activity, validated via cytotoxicity assays in 20+ cancer cell lines (e.g., MCF7 breast cancer, IC50 ~10 µM) . Key methodologies include:

  • In vivo blood pressure monitoring : Oral administration in hypertensive rats (2 mg/kg reduced BP by 15%) .
  • High-throughput cell viability assays : CellTiter-Glo® luminescence to quantify survival rates .

Q. What structural features make Vinigrol synthetically challenging?

Vinigrol’s unique 1,5-butanonaphthalene skeleton and eight contiguous stereocenters necessitate innovative synthetic strategies . Key challenges include:

  • Stereochemical control : Installation of C8 and C9 isopropyl groups via Zweifel olefination .
  • Core construction : Type II [5+2] cycloaddition or intramolecular Diels-Alder reactions to form the tricyclic framework .
  • Oxidative desaturation : Selenium dioxide-mediated isomerization to establish the naphthalene moiety .

Q. How was Vinigrol’s anticancer activity initially discovered?

Transcriptomic analysis using the Connectivity Map (CMap) database prioritized "anticancer" as Vinigrol’s top predicted function, surpassing antihypertensive and neuroactive profiles . RNA-seq data (MCF7 cells treated with Vinigrol) showed enrichment in unfolded protein response (UPR) pathways, validated via CRISPR/Cas9 knockout models .

Advanced Research Questions

Q. How do researchers resolve contradictions in Vinigrol’s activation of UPR pathways?

Contradictory roles of PERK, ATF6, and IRE1α branches were clarified via:

  • CRISPR/Cas9 gene editing : PERK or ATF4 knockout abolished Vinigrol-induced cell death, while ATF6/IRE1α knockouts showed no effect .
  • Western blotting : Phospho-eIF2α (PERK activation marker) increased, but XBP1 splicing (IRE1α marker) remained inactive .
  • Functional assays : ATF4/DDIT3 overexpression exacerbated ER stress (HSPA5/Bip upregulation) and S-phase arrest .

Q. What experimental models validate Vinigrol’s mechanism of cell cycle arrest?

  • EdU staining : Quantified DNA replication inhibition in S-phase (50% reduction at 24 hours post-treatment) .
  • Flow cytometry : Dose-dependent G2/M arrest in MCF7 cells (10 µM Vinigrol increased G2/M population by 3-fold) .
  • CRISPRa-mediated gene activation : Overexpression of p21 (CDKN1A) confirmed Vinigrol’s replication stress mechanism .

Q. What strategies address synthetic bottlenecks in Vinigrol’s total synthesis?

Recent asymmetric syntheses leverage:

  • Transannular Diels-Alder reactions : To construct the decalin core with stereochemical fidelity .
  • Late-stage functionalization : Boron-mediated Zweifel olefination for C8/C9 isopropyl installation .
  • Protecting-group-free routes : Enabled gram-scale production (e.g., 600 mg of (−)-Vinigrol) via iterative redox adjustments .

Q. How do computational methods enhance Vinigrol’s functional characterization?

  • Connectivity Map (CMap) : Matched Vinigrol’s RNA-seq profile to Build02’s 1,309 drug signatures, prioritizing anticancer and neuroactive functions .
  • Gene set enrichment analysis (GSEA) : Identified PERK/eIF2α as the dominant UPR pathway (FDR <0.001) .
  • CRISPRa/CRISPRi systems : Modulated ATF4/DDIT3 expression to confirm their roles in cell death vs. survival .

Methodological Guidance

Q. How to design experiments analyzing Vinigrol’s ER stress effects?

  • CRISPR models : Use PERK−/− or ATF4−/− cell lines to isolate pathway contributions .
  • qRT-PCR/Western blotting : Monitor UPR markers (HSPA5, CHOP, p-eIF2α) at 6–24 hours post-treatment .
  • EdU/PI dual staining : Correlate replication stress with cell cycle arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Vinigrol
Reactant of Route 2
(-)-Vinigrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.